ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a unique structure that combines an indole core with a benzofuran moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzofuran moiety is then introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate: Lacks the benzofuran moiety, resulting in different biological activities.
7-Methoxy-1-benzofuran-2-carboxylic acid: Contains the benzofuran moiety but lacks the indole core.
5,6-Dimethoxyindole-2-carboxylic acid: Similar indole core but without the ethyl ester and benzofuran moiety.
Uniqueness
The combination of the indole core and benzofuran moiety in ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate provides a unique structural framework that enhances its biological activity and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C23H22N2O7 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 5,6-dimethoxy-3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H22N2O7/c1-5-31-23(27)20-19(13-10-16(29-3)17(30-4)11-14(13)24-20)25-22(26)18-9-12-7-6-8-15(28-2)21(12)32-18/h6-11,24H,5H2,1-4H3,(H,25,26) |
InChI Key |
JYKLXGKUTQDFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
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